o-Cresol, 4-(1-methylhexyl)-
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Overview
Description
o-Cresol, 4-(1-methylhexyl)-: is an organic compound with the molecular formula C14H22O and a molecular weight of 206.3239 g/mol . It is a derivative of phenol and is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Cresol, 4-(1-methylhexyl)- typically involves the alkylation of o-cresol with 1-methylhexyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of o-Cresol, 4-(1-methylhexyl)- often involves the use of ionic liquid catalysts to enhance the reaction efficiency and yield. The process includes the alkylation of phenol with methanol in the presence of an ionic liquid catalyst, which comprises cations and anions .
Chemical Reactions Analysis
Types of Reactions: o-Cresol, 4-(1-methylhexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the substituent introduced.
Scientific Research Applications
Chemistry: o-Cresol, 4-(1-methylhexyl)- is used as an intermediate in the synthesis of various organic compounds and polymers. It is also employed in the production of resins and adhesives .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in research related to the development of new pharmaceuticals .
Medicine: In the medical field, o-Cresol, 4-(1-methylhexyl)- is investigated for its potential therapeutic applications, including its role as an active ingredient in certain medications .
Industry: The compound is utilized in the production of industrial chemicals, including solvents, plasticizers, and stabilizers. It is also used in the manufacturing of coatings and paints .
Mechanism of Action
The mechanism of action of o-Cresol, 4-(1-methylhexyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological responses, including changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
o-Cresol (2-methylphenol): A structural isomer with a methyl group at the ortho position.
p-Cresol (4-methylphenol): A structural isomer with a methyl group at the para position.
m-Cresol (3-methylphenol): A structural isomer with a methyl group at the meta position.
Uniqueness: o-Cresol, 4-(1-methylhexyl)- is unique due to the presence of the 1-methylhexyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
42433-61-4 |
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Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
4-heptan-2-yl-2-methylphenol |
InChI |
InChI=1S/C14H22O/c1-4-5-6-7-11(2)13-8-9-14(15)12(3)10-13/h8-11,15H,4-7H2,1-3H3 |
InChI Key |
ZMAWSFRVKHOOJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C1=CC(=C(C=C1)O)C |
Origin of Product |
United States |
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